Cas no 28336-57-4 (Benzene, 1,1',1''-[(1a,3a,5b)-1,3,5-cyclohexanetriyl]tris- (9CI))
28336-57-4 structure
Product Name:Benzene, 1,1',1''-[(1a,3a,5b)-1,3,5-cyclohexanetriyl]tris- (9CI)
CAS-nummer:28336-57-4
MF:C24H24
MW:312.447366714478
CID:282082
PubChem ID:119930
Update Time:2025-04-19
Benzene, 1,1',1''-[(1a,3a,5b)-1,3,5-cyclohexanetriyl]tris- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, 1,1',1''-[(1a,3a,5b)-1,3,5-cyclohexanetriyl]tris- (9CI)
- 1,1',1''-(1,3,5-Cyclohexanetriyl)tribenzene
- 1,1',1''-cyclohexane-1,3,5-triyltribenzene
- 1,3,5-Triphenylcyclohexane
- 1,3,5-Triphenylcyclohexane, cis,cis-
- 1,3,5-Triphenylcyclohexane, cis,trans-
- 234079-32-4
- OV867N38SU
- Cyclohexane, 1,3,5-triphenyl-
- 1alpha,3alpha,5beta-Triphenylcyclohexane
- 1,3,5-TRIPHENYLCYCLOHEXANE-D5
- 1,1',1''-(1,3,5-Cyclohexanetriyl)trisbenzene, 9CI
- 28336-57-4
- 17342-60-8
- EINECS 248-975-3
- (3,5-diphenylcyclohexyl)benzene
- DTXSID00182572
- Benzene, 1,1',1''-(1,3,5-cyclohexanetriyl)tris-
- 1,1',1''-(1r)-cyclohexane-1,3,5-triyltribenzene
- Q27149102
- CHEBI:176964
- BIDD:ER0393
- cis,trans-1,3,5-triphenylcyclohexane
- BENZENE, 1,1',1''-((1.ALPHA.,3.ALPHA.,5.BETA.)-1,3,5-CYCLOHEXANETRIYL)TRIS-
- BENZENE, 1,1',1''-((1.ALPHA.,3.ALPHA.,5.ALPHA.)-1,3,5-CYCLOHEXANETRIYL)TRIS-
- UNII-81UC4L6QWW
- UNII-OV867N38SU
- CHEBI:176965
- (2(1)r)-2(5)-phenyl-2(1),2(2),2(3),2(4),2(5),2(6)-hexahydro-1(1),2(1):2(3),3(1)-terphenyl
- UNII-RMS11A8E8B
- 1,3,5-triphenyl-cyclohexane
- 1,1',1''-((1alpha,3alpha,5alpha)-1,3,5-cyclohexanetriyl)trisbenzene
- NS00028464
- 1,1',1''-(1s,3s,5s)-cyclohexane-1,3,5-triyltribenzene
- RMS11A8E8B
- 81UC4L6QWW
- Benzene, 1,1',1''-((1alpha,3alpha,5alpha)-1,3,5-cyclohexanetriyl)tris-
- (2(1)s,2(3)s,2(5)s)-2(5)-phenyl-2(1),2(2),2(3),2(4),2(5),2(6)-hexahydro-1(1),2(1):2(3),3(1)-terphenyl
- CHEBI:79936
- cis,cis-1,3,5-triphenylcyclohexane
- Q27288194
- Q27285852
-
- Inchi: 1S/C24H24/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15,22-24H,16-18H2
- InChI-sleutel: YVPJVAWPIRGOJN-UHFFFAOYSA-N
- LACHT: C1(C2C=CC=CC=2)CC(C2C=CC=CC=2)CC(C2C=CC=CC=2)C1
Berekende eigenschappen
- Exacte massa: 312.18792
- Monoisotopische massa: 312.187800766g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 285
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 6.9
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Kleur/vorm: 未确定
- PSA: 0
- Oplosbaarheid: 未确定
Benzene, 1,1',1''-[(1a,3a,5b)-1,3,5-cyclohexanetriyl]tris- (9CI) Gerelateerde literatuur
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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